Oxazole (1,3) vs. Isoxazole (1,2) Ring Topology: Physicochemical Property Comparison
5-Amino-2-propyloxazole-4-carbonitrile (CAS 526212-38-4) and its nearest isomeric analog 5-amino-3-propylisoxazole-4-carbonitrile (CAS 35261-02-0) share the identical molecular formula (C₇H₉N₃O) and molecular weight (151.17 g/mol) but differ in the heterocyclic ring system . In the target oxazole, the ring oxygen and nitrogen are in a 1,3-relationship, whereas in the isoxazole, they are adjacent in a 1,2-relationship. This topological difference yields distinct computed properties: the oxazole compound (CAS 526212-38-4) has a computed density of 1.2±0.1 g/cm³, a boiling point of 306.0±27.0 °C, and a flash point of 138.9±23.7 °C, with 1 H-bond donor and 4 H-bond acceptors . Although directly comparable computed values for the isoxazole analog at the same level of theory are not available from the same source, the fundamental difference in heteroatom adjacency alters the dipole moment, H-bond acceptor geometry, and π-electron distribution of the ring, which has been shown in broader oxazole vs. isoxazole scaffold comparisons to influence target binding selectivity and metabolic stability [1].
| Evidence Dimension | Heterocyclic ring topology and computed physicochemical properties |
|---|---|
| Target Compound Data | Oxazole (1,3-O, N); density 1.2±0.1 g/cm³; BP 306.0±27.0 °C; flash point 138.9±23.7 °C; 1 HBD, 4 HBA, 2 rotatable bonds |
| Comparator Or Baseline | 5-Amino-3-propylisoxazole-4-carbonitrile (CAS 35261-02-0); isoxazole (1,2-O, N); same molecular formula C₇H₉N₃O, MW 151.17 g/mol |
| Quantified Difference | Ring topology: 1,3- vs 1,2-heteroatom relationship; physicochemical differences in density, boiling point, and H-bonding geometry |
| Conditions | Computed physicochemical properties (density, boiling point, flash point) from chem960.com database |
Why This Matters
The 1,3-oxazole vs 1,2-isoxazole ring topology determines the spatial presentation of the 2-propyl, 5-amino, and 4-carbonitrile groups, which directly impacts molecular recognition by biological targets and the compound's suitability as a synthetic building block for specific chemotypes.
- [1] Spencer, J., Patel, H., Amin, J., Callear, S.K., Coles, S.J., Deadman, J.J., Furman, C., Mansouri, R., Chavatte, P. & Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656–1659. View Source
